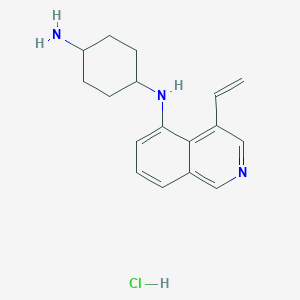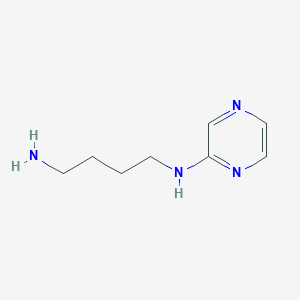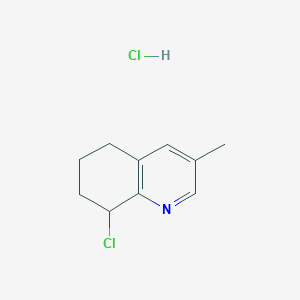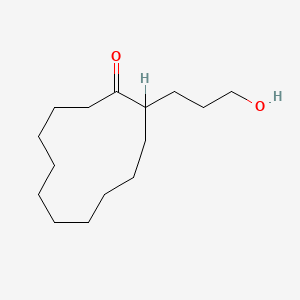
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol
概要
説明
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a dimethylaminopropoxy group and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and an amidine.
Introduction of the Dimethylaminopropoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-dimethylaminopropanol.
Attachment of the Phenylmethanol Moiety: The final step involves the coupling of the pyrimidine derivative with a phenylmethanol derivative through a suitable coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of (3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
{3-[5-(3-Dimethylaminopropoxy)pyrimidin-2-yl]phenyl}acetone: Similar structure but with an acetone moiety instead of methanol.
Uniqueness
(3-(5-(3-(Dimethylamino)propoxy)pyrimidin-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC名 |
[3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)7-4-8-21-15-10-17-16(18-11-15)14-6-3-5-13(9-14)12-20/h3,5-6,9-11,20H,4,7-8,12H2,1-2H3 |
InChIキー |
BWPLYWQAMMEJQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCOC1=CN=C(N=C1)C2=CC=CC(=C2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)








![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)


![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
